Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate
CAS No.: 94695-49-5
VCID: VC8331325
Molecular Formula: C14H12F4O5
Molecular Weight: 336.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate is an organic compound characterized by its molecular formula C14H12F4O5. It is a derivative of malonic acid, where the hydrogen atoms are replaced by ethyl groups and a tetrafluorobenzoyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific research applications, including chemistry, biology, and medicine . Synthesis of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonateThe synthesis of this compound typically involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst, followed by the introduction of the tetrafluorobenzoyl group. The reaction conditions often include moderate to high temperatures and organic solvents such as ethanol or methanol. In industrial settings, the production follows similar synthetic routes but on a larger scale, involving batch or continuous reactors and rigorous purification steps. Synthesis Steps:
Types of Reactions:
Common Reagents and Conditions:
Scientific Research ApplicationsThis compound is utilized in several scientific research fields:
Biological ActivityRecent studies have indicated that diethyl (2,3,4,5-tetrafluorobenzoyl)malonate exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's efficacy is particularly notable against resistant strains, suggesting its potential for use in treating infections that are difficult to manage with conventional antibiotics. Antimicrobial Activity:
Comparison with Similar CompoundsDiethyl (2,3,4,5-tetrafluorobenzoyl)malonate is unique compared to simpler analogs like diethyl malonate due to the presence of the tetrafluorobenzoyl group. This group imparts distinct chemical and physical properties, making it valuable in specialized applications. Other fluorinated derivatives, such as ethyl 2,3,4,5-tetrafluorobenzoyl acetate, also exhibit unique properties but differ in their functional groups and applications. Comparison Table:
|
||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 94695-49-5 | ||||||||||||||||||||||||||||
Product Name | Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate | ||||||||||||||||||||||||||||
Molecular Formula | C14H12F4O5 | ||||||||||||||||||||||||||||
Molecular Weight | 336.23 g/mol | ||||||||||||||||||||||||||||
IUPAC Name | diethyl 2-(2,3,4,5-tetrafluorobenzoyl)propanedioate | ||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C14H12F4O5/c1-3-22-13(20)8(14(21)23-4-2)12(19)6-5-7(15)10(17)11(18)9(6)16/h5,8H,3-4H2,1-2H3 | ||||||||||||||||||||||||||||
Standard InChIKey | WNSKAEJGWQCOQH-UHFFFAOYSA-N | ||||||||||||||||||||||||||||
SMILES | CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)F)F)F)C(=O)OCC | ||||||||||||||||||||||||||||
Canonical SMILES | CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)F)F)F)C(=O)OCC | ||||||||||||||||||||||||||||
PubChem Compound | 13564973 | ||||||||||||||||||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume